Home > Products > Screening Compounds P58093 > N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide
N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide - 1609400-49-8

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide

Catalog Number: EVT-3197087
CAS Number: 1609400-49-8
Molecular Formula: C17H18BrClN2
Molecular Weight: 365.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-N-Benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine Oxide

  • Compound Description: This compound is a potent inhibitor of the Staphylococcus aureus NorA efflux pump, a mechanism of antibiotic resistance. It effectively restores the antibacterial activity of ciprofloxacin against resistant strains by inhibiting the efflux pump. []
  • Relevance: This compound shares a core structure with N-(3-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide, specifically the 2-(1H-indol-3-yl)ethanamine moiety. The key difference lies in the substitutions on the ethanamine nitrogen and the presence of the aldonitrone group in this related compound. This structural similarity highlights the potential of modifying the N-substituent of N-(3-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide to explore its impact on biological activities like efflux pump inhibition. []

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide (D-24851)

  • Compound Description: D-24851 is a potent tubulin inhibitor currently undergoing preclinical development. Its structure has been thoroughly characterized using NMR and X-ray crystallography. []

2-[2-[1-(4-Chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5 -dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic Acid (L-699,333)

  • Compound Description: L-699,333 is a potent and selective 5-lipoxygenase (5-LO) inhibitor. It demonstrates efficacy in inhibiting LTB4 biosynthesis in human leukocytes and whole blood. []
  • Relevance: L-699,333 and N-(3-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide share the 1-(4-Chlorobenzyl)-1H-indol-3-yl moiety. The presence of the thiopyrano[2,3,4-cd]indole ring system and the butanoic acid side chain in L-699,333 are key structural differences. The structural similarities suggest that variations in the substituents and ring systems attached to the indole core can lead to diverse pharmacological activities, such as 5-LO inhibition. []

2,2-bis(6-bromo-1H-indol-3-yl) ethanamine

  • Compound Description: This marine bisindole alkaloid exhibits anticancer properties against several tumor cell lines. Its activity is attributed to the presence of the 3,3′-diindolylmethane scaffold. []
  • Relevance: This compound highlights the importance of the indole moiety and its derivatives in potential therapeutic applications. While it differs from N-(3-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide by having a second bromo-indole group attached to the ethanamine nitrogen, it underscores the potential of exploring indole-based structures for anticancer activity. []

N,N-Dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine (Almotriptan)

  • Compound Description: Almotriptan is a selective serotonin 1B/D agonist used as an antimigraine agent. Its structure has been characterized to understand the structure-activity relationships within the triptan class of drugs. []
  • Relevance: This compound shares the 2-(1H-indol-3-yl)ethanamine core with N-(3-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide. The sulfonylpyrrolidine side chain on the indole ring and the dimethyl substitution on the ethanamine nitrogen in almotriptan are key structural differences. This comparison emphasizes the role of specific substitutions on the indole and ethanamine groups in defining the pharmacological profile and target selectivity, shifting from potential efflux pump inhibition to serotonin receptor agonism. []
  • Compound Description: Compound 12 functions as a selective MT2 melatonin receptor antagonist. It displays a 148-fold selectivity for the MT2 receptor over the MT1 receptor. []
Source and Classification

The compound is synthesized from tryptamine derivatives, specifically through the modification of the indole structure. Indoles are a class of heterocyclic compounds characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide can be classified as an indole alkaloid, which are compounds derived from plants and known for their pharmacological effects. The presence of the chlorobenzyl moiety suggests potential interactions with various biological targets, enhancing its activity compared to simpler indole derivatives.

Synthesis Analysis

The synthesis of N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide typically involves several key steps:

  1. Preparation of Intermediates: The synthesis often begins with 3-(2-bromoethyl)-1H-indole, which can be reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride in a solvent like dimethylformamide or dichloromethane. This reaction leads to the formation of the desired amine derivative.
  2. Formation of Hydrobromide Salt: The final step usually involves the protonation of the amine with hydrobromic acid to form the hydrobromide salt, enhancing solubility and stability.

The yields for these reactions can vary but typically range from 55% to 75%, depending on reaction conditions such as temperature, solvent choice, and purification methods employed .

Molecular Structure Analysis

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide has a complex molecular structure characterized by:

  • Indole Core: The indole part contributes to its biological activity and is responsible for its interactions with various receptors.
  • Chlorobenzyl Substitution: The presence of a chlorine atom on the benzyl group increases lipophilicity and may enhance receptor binding affinity.
  • Hydrobromide Form: The addition of hydrobromic acid stabilizes the compound and improves its solubility in aqueous environments.

The molecular formula can be represented as C16_{16}H17_{17}ClN2_{2}·HBr, indicating a molecular weight of approximately 355.68 g/mol. The structural representation includes functional groups that suggest potential hydrogen bonding capabilities, which are crucial for receptor interactions .

Chemical Reactions Analysis

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide can undergo various chemical reactions:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing further derivatization.
  2. Acid-Base Reactions: As an amine salt, it can act as a weak base and participate in acid-base reactions.
  3. Receptor Binding: It exhibits binding activity at serotonin receptors (particularly 5-HT receptors), which is significant for its pharmacological properties .
Mechanism of Action

The mechanism of action for N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide primarily involves interaction with neurotransmitter receptors:

  • Serotonin Receptor Modulation: This compound acts as a partial agonist at serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. This interaction can lead to alterations in neurotransmission that may affect mood and cognition.
  • Potential Anticancer Activity: Some studies suggest that indole derivatives may exhibit anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor growth pathways .
Physical and Chemical Properties Analysis

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide possesses several notable physical and chemical properties:

Quantitative analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm purity and structural integrity .

Applications

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide has several potential applications:

  1. Pharmaceutical Development: Given its receptor-modulating effects, it is being investigated for applications in treating mood disorders, anxiety, and other neuropsychiatric conditions.
  2. Anticancer Research: Its potential anticancer properties make it a candidate for further studies aimed at developing new cancer therapies.
  3. Biological Studies: It serves as a valuable tool in pharmacological research to explore serotonin receptor functions and related pathways .
Introduction and Contextual Background

N-(3-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide represents a strategically designed synthetic compound within the tryptamine pharmacophore class, engineered for enhanced receptor affinity and bioavailability. This molecule integrates three critical structural elements: 1) the endogenous neurotransmitter-inspired indoleethylamine core, 2) an N-benzyl extension, and 3) a meta-chlorine substituent on the benzyl aromatic ring, stabilized as a hydrobromide salt. Its development exemplifies rational structure-based design targeting serotonin receptor subtypes, particularly the 5-HT₂ family, which plays crucial roles in neuromodulation, perception, and cognition. This compound serves as a specialized research tool for investigating ligand-receptor interactions and signal transduction mechanisms within the central nervous system, devoid of therapeutic claims or clinical usage considerations.

Structural Classification within Indole-Alkylamine Pharmacophores

N-(3-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide belongs to the broad class of substituted tryptamines, characterized by the 2-(1H-indol-3-yl)ethanamine (tryptamine) backbone. Its systematic classification identifies three key structural domains:

  • Indole Nucleus: The planar, electron-rich bicyclic indole system (C₁₀H₁₀N₂ core) enables π-stacking interactions with aromatic residues in receptor binding pockets. The pyrrole nitrogen (N1-H) typically participates in hydrogen bonding, while C3 serves as the attachment point for the ethylamine side chain [1] [8].
  • Ethylamine Linker: The two-carbon chain (β-position) connects the indole to the terminal amine. This spacer length is optimal for orienting the amine group within the complementary acidic region (Asp residue) of aminergic receptors. Primary amines (R=H) generally exhibit moderate affinity, while N-substitution dramatically modulates receptor selectivity and functional activity [1] [3].
  • N-Benzyl with Meta-Chloro Substituent: The tertiary amine nitrogen bears a 3-chlorobenzyl group. This bulky, lipophilic extension accesses auxiliary binding pockets in 5-HT₂ receptors, significantly enhancing binding affinity. The meta-chlorine atom provides both steric and electronic effects without disrupting the binding pose through excessive bulk or polarity [3].

Table 1: Structural Comparison of Key Tryptamine Derivatives

Compound NameCore StructureN-SubstituentIndole SubstitutionSalt FormPrimary Receptor Target
2-(1H-Indol-3-yl)ethanamineTryptamineHNoneFree base/VariousMultiple 5-HT receptors
2-(6-Fluoro-1H-indol-3-yl)ethanamineTryptamineH6-FluoroFree base5-HT₁A/5-HT₂A
N-Benzyl-5-methoxytryptamine5-MeO-TryptamineBenzyl5-MethoxyFree base/Various5-HT₂A/5-HT₂C
N-(3-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamineTryptamine3-ChlorobenzylNoneHydrobromide5-HT₂A (High Affinity)
N-(1,3-Benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamineTryptaminePiperonyl (Benzodioxol-5-ylmethyl)NoneHydrobromide5-HT₂A/5-HT₂C

Historical Development of N-Benzylated Tryptamine Derivatives

The strategic incorporation of N-benzyl groups onto the tryptamine scaffold emerged from systematic efforts to enhance the potency and selectivity of phenethylamine and tryptamine ligands for serotonin receptors. Key milestones include:

  • Early Observations in Phenethylamines: Initial structure-activity relationship (SAR) studies on phenethylamine hallucinogens (e.g., 2C-I, 2,5-dimethoxy-4-iodophenethylamine) revealed that simple N-alkylation typically reduced or abolished psychoactive potency. However, the introduction of an N-(2-methoxybenzyl) group unexpectedly produced derivatives (e.g., 25I-NBOMe) with exceptional potency (sub-nanomolar affinity) at 5-HT₂A receptors. This demonstrated that specific bulky N-benzyl groups could access novel binding regions, dramatically enhancing affinity [3].
  • Translational Application to Tryptamines: Inspired by the NBOMe series, medicinal chemists explored N-benzylation on the tryptamine scaffold. Initial investigations yielded conflicting results. Early reports suggested minimal impact on affinity for simple N-benzyl-5-methoxytryptamine compared to the parent amine. However, subsequent detailed studies revealed a profound dependence on the benzyl ring's substitution pattern. Systematic screening demonstrated that meta-substitution on the benzyl ring, particularly with halogens or other lipophilic groups, significantly boosted 5-HT₂A receptor affinity and functional potency [3].
  • Affinity Optimization and SAR Elucidation: Comprehensive screening of substituted N-benzyltryptamines revealed distinct SAR rules. Para-substitution on the benzyl ring generally reduced affinity, while ortho- or meta-substitution enhanced it. Introduction of large lipophilic groups (e.g., bromo, iodo, trifluoromethyl) at the meta position yielded the most significant gains. For instance, N-(3-bromobenzyl)-5-methoxytryptamine (5e) exhibited a Ki of 1.48 nM at the human 5-HT₂A receptor, substantially more potent than its para-bromo isomer (Ki 11.2 nM). This meta-substitution preference suggested a distinct binding orientation compared to N-benzylphenethylamines [3].
  • Emergence of N-(3-Chlorobenzyl)tryptamine: Within this optimized scaffold, the meta-chloro substitution emerged as a balanced choice. Chlorine provides a favorable combination of moderate size, lipophilicity (π-system), and electronegativity, enhancing receptor binding through van der Waals forces, hydrophobic interactions, and potential halogen bonding without introducing excessive steric hindrance or metabolic instability associated with larger halogens like bromine or iodine. This culminated in the synthesis and characterization of N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine and its stable hydrobromide salt as a high-affinity research tool [3] [4].

Rationale for Meta-Chloro Substitution in Neuropharmacological Ligands

The selection of the meta-chloro substituent on the N-benzyl group is a deliberate choice grounded in receptor biophysics and empirical SAR:

  • Steric Access to Auxiliary Binding Pockets: Crystallographic and modeling studies of 5-HT₂A receptors indicate that the N-benzyl moiety of ligands extends into a relatively spacious, lipophilic region near transmembrane helix 4 (TM4) and TM5. Meta-substitution optimally orients the chlorine atom towards sub-pockets within this region, maximizing van der Waals contacts. Para-substitution positions the halogen too distally, reducing favorable interactions, while ortho-substitution can cause steric clash with the receptor or distort the benzyl ring conformation, hindering optimal binding [3].
  • Electronic and Halogen Bonding Potential: Chlorine's electronegativity creates a region of positive electrostatic potential (σ-hole) along the C-Cl bond axis. This enables directional "halogen bonding" interactions with electron-rich acceptor atoms (e.g., carbonyl oxygen of protein backbone or side chains, such as Ser or Thr hydroxyls) within the receptor binding site. Meta-chloro positioning allows this interaction without compromising the essential primary amine–Asp155 salt bridge or the indole–Phe340 π-stacking. Computational docking studies suggest potential halogen bonding partners near the meta-position [3].
  • Lipophilicity Enhancement and Membrane Permeation: Chlorine substitution increases the compound's calculated logP (lipophilicity) compared to the unsubstituted N-benzyl analog. This enhances passive diffusion across the blood-brain barrier (BBB), a prerequisite for CNS activity in vivo. Meta-chloro provides a near-ideal lipophilicity balance; para-chloro offers similar logP but poorer affinity, while ortho-chloro can disrupt optimal conformation or increase metabolic susceptibility [3] [8].
  • Empirical Affinity Superiority: Direct pharmacological comparisons confirm the meta advantage. Functional assays measuring intracellular Ca²⁺ mobilization at human 5-HT₂A receptors consistently show N-(3-halobenzyl)tryptamines outperform their ortho- and para-isomers in potency (EC₅₀). Specifically, meta-chloro derivatives exhibit EC₅₀ values typically in the low nanomolar range (e.g., 7.6 - 63 nM reported for potent congeners), demonstrating high functional efficacy, often as partial agonists. Meta-substituted lipophilic groups generally improve affinity, whereas functional activity trends can be distinct [3].

Table 2: Impact of Halogen Position on N-Benzyltryptamine Pharmacology (Representative Data)

Benzyl Substituent PositionRelative 5-HT₂A Receptor Affinity (Ki)Relative Functional Potency (EC₅₀)Key Interaction Mechanisms
Unsubstituted (H)1.0 (Reference)1.0 (Reference)Indole π-π stacking; Amine salt bridge; Benzyl hydrophobic
Ortho-Chloro (2-Cl)Moderate Increase (1.5-3x)Moderate Increase (2-5x)Steric perturbation; Altered benzyl conformation; Moderate hydrophobic
Meta-Chloro (3-Cl)Significant Increase (10-50x)Significant Increase (10-100x)Optimal hydrophobic packing; Potential σ-hole halogen bonding
Para-Chloro (4-Cl)Decrease (0.1-0.5x)Decrease (0.2-1x)Distal halogen; Poorer access to lipophilic subpockets

Salt Formation Rationale: Hydrobromide vs. Free Base Bioavailability

The conversion of N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (free base) into its hydrobromide salt is a critical pharmaceutical chemistry step with profound implications for physicochemical properties and research utility:

  • Enhanced Crystallinity and Purity: The free base is typically an oily or low-melting solid, posing challenges for purification, handling, and accurate quantification. Reaction with hydrobromic acid (HBr) forms a stable ionic crystalline solid (hydrobromide salt). This crystalline nature facilitates rigorous purification (e.g., recrystallization), leading to high chemical purity (>95% is typical, as seen with analogous compounds [4]), essential for reliable biological assays. The defined melting point provides a key identity and purity criterion.
  • Improved Aqueous Solubility and Dissolution: While the free base has limited aqueous solubility due to its lipophilic N-benzyl group, protonation of the tertiary amine to form the ammonium ion (R₁R₂R₃N⁺H) creates a highly polar, water-soluble species. The bromide counterion further enhances hydration and solubility. This is crucial for preparing concentrated stock solutions in physiological buffers (e.g., saline, PBS) for in vitro experiments (receptor binding, functional assays) and for ensuring dissolution upon administration in vivo (animal studies). Hydrobromide salts generally offer superior solubility profiles compared to hydrochloride salts for highly lipophilic amines, although specific data for this compound requires experimental confirmation.
  • Stability Advantages: The hydrobromide salt generally exhibits superior chemical and oxidative stability compared to the free base. Protonation reduces the electron density on the nitrogen, decreasing susceptibility to N-oxidation or degradation pathways involving the amine. Bromide ions are less hygroscopic than chloride ions in some contexts, potentially improving solid-state stability under ambient conditions. The crystalline structure also provides a barrier against atmospheric oxygen compared to oils or amorphous solids.
  • Bioavailability Considerations: In a research context, the enhanced solubility of the salt form directly translates to improved bioavailability in experimental settings. Rapid dissolution upon administration (e.g., intraperitoneal, subcutaneous, or intravenous injection in animal models) ensures reliable systemic exposure and faster attainment of target concentrations. While the free base might theoretically have slightly higher passive membrane permeability due to greater lipophilicity, its practical bioavailability is often compromised by poor dissolution kinetics. The hydrobromide salt overcomes this kinetic barrier, providing a more consistent and bioavailable form for pharmacological studies. Analogous hydrobromide salts of N-benzyltryptamines are well-established research tools for this reason [4].

Table 3: Key Properties of Free Base vs. Hydrobromide Salt

PropertyFree BaseHydrobromide SaltAdvantage of Salt
Physical StateOil or Low-Melting SolidCrystalline SolidEasier handling, purification, weighing
Aqueous SolubilityLowHighEase of solution preparation for assays
Melting PointOften ill-defined or lowSharp, Defined Melting PointPurity assessment, identification
Chemical StabilityModerate (Prone to oxidation/degradation)EnhancedLonger shelf-life, reliable bioactivity
HygroscopicityVariableTypically LowEasier storage
Handling/PurificationDifficultStraightforward (recrystallization)Achievable high purity (>95%)
Bioavailability (Practical)Limited by dissolution rateEnhanced dissolution and exposureMore consistent in vivo effects

Properties

CAS Number

1609400-49-8

Product Name

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide

Molecular Formula

C17H18BrClN2

Molecular Weight

365.7

InChI

InChI=1S/C17H17ClN2.BrH/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17;/h1-7,10,12,19-20H,8-9,11H2;1H

InChI Key

NARTXBJPXNJJHJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Cl.Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Cl.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.